An In-Depth Technical Guide to 2-Bromo-4-fluoro-6-methylaniline (CAS No. 202865-77-8)
An In-Depth Technical Guide to 2-Bromo-4-fluoro-6-methylaniline (CAS No. 202865-77-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-6-methylaniline, a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its applications in medicinal chemistry. The CAS number for 2-Bromo-4-fluoro-6-methylaniline is 202865-77-8.[1][2]
Chemical and Physical Properties
2-Bromo-4-fluoro-6-methylaniline is a substituted aniline with the molecular formula C₇H₇BrFN.[1] Its structure, featuring bromine, fluorine, and methyl groups on the aniline ring, makes it a versatile intermediate for further chemical modifications. The physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 202865-77-8 | [1][2] |
| Molecular Formula | C₇H₇BrFN | [1] |
| Molecular Weight | 204.04 g/mol | [1] |
| Melting Point | 32-36 °C | |
| Boiling Point | 231.6±35.0 °C at 760 mmHg | [3] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [2] |
| Appearance | Solid | |
| InChI Key | VTWSBILIFIFEFG-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=CC(=CC(=C1N)Br)F | [1] |
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) δ ppm: [4]
-
7.16 (dd, ³J(H-F) = 8.3 Hz, ⁴J(H-H) = 2.9 Hz, 1H, Ar)
-
6.91 (dd, ³J(H-F) = 9.3 Hz, ⁴J(H-H) = 2.9 Hz, 1H, Ar)
-
4.83 (br. s, 2H, NH₂)
-
2.16 (s, 3H, CH₃)
Experimental Protocols: Synthesis of 2-Bromo-4-fluoro-6-methylaniline
The following is a detailed experimental protocol for the synthesis of 2-Bromo-4-fluoro-6-methylaniline from 4-fluoro-2-methylaniline.
3.1. Materials and Reagents:
-
4-fluoro-2-methylaniline
-
N-Bromosuccinimide (NBS)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
5% Hydrochloric acid
-
Aqueous potassium hydroxide
-
Ether
-
Hexane
3.2. Procedure: [4]
-
In a reaction vessel, dissolve N-Bromosuccinimide (18.7 g, 0.105 mol) in 70 mL of N,N-dimethylformamide.
-
In a separate vessel, prepare a solution of 4-fluoro-2-methylaniline in 70 mL of N,N-dimethylformamide.
-
Slowly add the N-Bromosuccinimide solution dropwise to the 4-fluoro-2-methylaniline solution while maintaining a reaction temperature of 20 °C.
-
Stir the reaction mixture overnight.
-
Pour the resulting dark-colored solution into a mixture of water (1000 mL), brine (50 mL), and ethyl acetate (300 mL).
-
Transfer the mixture to a separatory funnel, shake well, and separate the layers.
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Extract the aqueous phase with ethyl acetate (4 x 150 mL).
-
Combine the organic layers and wash sequentially with water (5 x 100 mL) and brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution.
3.3. Purification: [4]
-
The crude product can be purified by silica gel column chromatography using an elution system of ethyl acetate/hexane (1:8).
-
Combine the pure fractions and evaporate the solvent to yield the product.
-
For further purification of impure fractions, combine and concentrate them. Redissolve the residue in ether (30 mL) and extract with 5% hydrochloric acid (5 x 10 mL).
-
Alkalize the acidic aqueous phase with aqueous potassium hydroxide and then extract with ether to obtain additional target compound.
A total yield of 15.7 g (77% yield) has been reported for this procedure.[4]
Applications in Drug Discovery and Agrochemicals
2-Bromo-4-fluoro-6-methylaniline is a valuable building block in the synthesis of various biologically active molecules. Its utility stems from the presence of multiple reactive sites that allow for diverse chemical transformations.
4.1. Pharmaceutical Applications:
This compound serves as a crucial intermediate in the synthesis of pharmaceutical candidates. The fluorinated structure often enhances biological activity, making it a desirable component in drug design. While specific examples of its direct incorporation into marketed drugs are not prevalent in public literature, its structural motifs are found in various classes of therapeutic agents, including kinase inhibitors. The aniline group provides a point for amide bond formation or participation in nucleophilic substitution reactions, while the bromo- and fluoro-substituents can be exploited in cross-coupling reactions to build more complex molecular architectures.
A related compound, 2-bromo-6-fluoroaniline, is an important synthetic raw material for Letermovir, a CMV DNA terminase complex inhibitor used for preventing Cytomegalovirus (CMV) infection.[5] This highlights the potential of such substituted anilines in the development of novel therapeutics.
4.2. Agrochemical Applications:
Similar to its role in pharmaceuticals, 2-Bromo-4-fluoro-6-methylaniline is utilized in the development of new agrochemicals. The presence of halogen atoms can contribute to the efficacy and metabolic stability of pesticides and herbicides.
Logical Workflow and Signaling Pathway Diagrams
5.1. General Synthetic Utility Workflow
The following diagram illustrates the general workflow for utilizing 2-Bromo-4-fluoro-6-methylaniline as a synthetic intermediate.
Caption: Synthetic utility of 2-Bromo-4-fluoro-6-methylaniline.
5.2. Conceptual Kinase Inhibitor Synthesis Pathway
While a specific kinase inhibitor synthesized from 2-Bromo-4-fluoro-6-methylaniline is not explicitly detailed in the searched literature, its structural features are amenable to the synthesis of such molecules. The following diagram illustrates a conceptual pathway for the synthesis of a generic kinase inhibitor.
Caption: Conceptual synthesis of a kinase inhibitor.
Safety Information
2-Bromo-4-fluoro-6-methylaniline is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[2] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[2] It is a combustible solid.[2] For detailed safety information, refer to the material safety data sheet (MSDS) from the supplier.
Conclusion
2-Bromo-4-fluoro-6-methylaniline is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its unique substitution pattern allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex, high-value molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in their scientific endeavors.
References
- 1. 2-Bromo-4-fluoro-6-methylaniline | C7H7BrFN | CID 2773378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-fluoro-6-methylaniline 97 202865-77-8 [sigmaaldrich.com]
- 3. 2-Bromo-6-fluoro-4-methylaniline | CAS#:18349-09-2 | Chemsrc [chemsrc.com]
- 4. 2-BROMO-4-FLUORO-6-METHYLANILINE | 202865-77-8 [chemicalbook.com]
- 5. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
